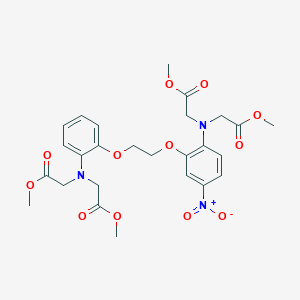

5-Nitro BAPTA Tetramethyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Nitro BAPTA Tetramethyl Ester is a chemical compound known for its role as a calcium chelator. This compound is particularly significant in the field of biochemistry and cell biology due to its ability to bind calcium ions. It is often used in the synthesis of two-photon probes for real-time imaging of intracellular calcium ions and monitoring calcium waves in tissues .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro BAPTA Tetramethyl Ester typically involves the esterification of 5-Nitro BAPTA with methanol in the presence of a catalyst. The reaction conditions often include:

Temperature: Room temperature to slightly elevated temperatures.

Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.

Solvent: Methanol or other suitable alcohols.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common .

化学反応の分析

Types of Reactions

5-Nitro BAPTA Tetramethyl Ester undergoes several types of chemical reactions, including:

Esterification: Formation of esters from carboxylic acids and alcohols.

Hydrolysis: Breaking down of esters into carboxylic acids and alcohols in the presence of water and an acid or base catalyst.

Reduction: Reduction of the nitro group to an amine group using reducing agents such as hydrogen gas and a metal catalyst.

Common Reagents and Conditions

Esterification: Methanol, sulfuric acid, room temperature.

Hydrolysis: Water, hydrochloric acid or sodium hydroxide, elevated temperatures.

Reduction: Hydrogen gas, palladium on carbon, room temperature to elevated temperatures.

Major Products Formed

Esterification: this compound.

Hydrolysis: 5-Nitro BAPTA and methanol.

Reduction: 5-Amino BAPTA Tetramethyl Ester

科学的研究の応用

Scientific Research Applications

1. Calcium Imaging and Monitoring

One of the primary applications of 5-Nitro BAPTA Tetramethyl Ester is in real-time imaging of intracellular calcium ions. The compound has been utilized as a two-photon probe for monitoring calcium waves at depths ranging from 100 to 300 μm in liver tissues, allowing for extended observation times (1100-4000 seconds) without significant phototoxicity . This capability is crucial for understanding cellular responses to stimuli and the role of calcium in various signaling pathways.

2. Development of Fluorescent Probes

This compound serves as a precursor in the synthesis of fluorescent probes, such as CaTM-2 AM, which are used for detecting intracellular calcium levels with high specificity and sensitivity . These probes are essential for studying cellular processes like neurotransmitter release, muscle contraction, and hormone secretion.

3. Calcium Buffering Studies

The compound has been employed in studies aimed at buffering intracellular calcium concentrations, thereby providing insights into the mechanisms by which cells regulate calcium levels . This application is particularly relevant in neurobiology, where calcium signaling is integral to synaptic transmission and plasticity.

Case Study 1: Calcium Dynamics in Liver Cells

In a study examining liver cell responses to hormonal stimulation, researchers utilized this compound to measure intracellular calcium fluctuations. The findings indicated that specific hormones induced rapid increases in intracellular calcium levels, which were effectively monitored using this compound as a fluorescent probe .

Case Study 2: Neurotransmitter Release Mechanisms

Another significant study focused on neurotransmitter release in neurons, where this compound was used to elucidate the role of calcium in synaptic transmission. The results demonstrated that blocking calcium influx led to a marked reduction in neurotransmitter release, highlighting the importance of precise calcium regulation facilitated by this chelator .

作用機序

The primary mechanism of action of 5-Nitro BAPTA Tetramethyl Ester involves its ability to chelate calcium ions. This chelation process is crucial for the compound’s role in imaging and monitoring calcium ions within cells. The compound binds to calcium ions, forming a stable complex that can be detected using fluorescent probes. This allows researchers to visualize and study calcium dynamics in real-time .

類似化合物との比較

Similar Compounds

5,5’-Dinitro-BAPTA Tetramethyl Ester: Another calcium chelator with similar properties but different structural modifications.

2-Me-substituted TM: A fluorescent compound used in conjunction with 5-Nitro BAPTA Tetramethyl Ester to form red fluorescent probes.

Uniqueness

This compound is unique due to its specific nitro group substitution, which enhances its ability to form stable complexes with calcium ions. This makes it particularly effective for real-time imaging and monitoring of intracellular calcium ions .

生物活性

5-Nitro BAPTA Tetramethyl Ester is a calcium chelator that has gained significant attention in biochemical research due to its ability to modulate intracellular calcium levels. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C26H31N3O12

- Molecular Weight : 577.54 g/mol

- CAS Number : 172646-43-4

This compound primarily functions as a calcium chelator , binding to calcium ions and thereby influencing various cellular processes. The compound's mechanism involves:

- Calcium Ion Binding : It selectively binds intracellular calcium ions, which are crucial for numerous signaling pathways.

- Modulation of Calcium Signaling : By chelating calcium, it alters the activation of calcium-dependent enzymes and signaling molecules, affecting processes such as gene expression and cellular metabolism .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Calcium Regulation

The compound is extensively used in studies related to calcium signaling. It allows researchers to manipulate intracellular calcium levels, providing insights into:

- Calcium Waves : Monitoring the dynamics of calcium waves in live cells.

- Cellular Responses : Understanding how changes in calcium concentrations affect cell function and behavior .

2. Research Applications

This compound has diverse applications across various fields:

- Cell Biology : Used to investigate calcium-dependent processes such as muscle contraction, neurotransmitter release, and cell proliferation.

- Pharmacology : Assists in the development of drugs targeting calcium-related disorders by elucidating the role of calcium in disease mechanisms .

- Imaging Techniques : Employed in the synthesis of fluorescent probes for real-time imaging of intracellular calcium dynamics .

Case Studies and Research Findings

Numerous studies have highlighted the biological implications of using this compound:

Study 1: Calcium Dynamics in Neurons

A study demonstrated that this compound effectively inhibited calcium influx during neuronal stimulation, leading to reduced excitotoxicity in neuronal cultures. This suggests its potential therapeutic role in neurodegenerative diseases where calcium dysregulation is a concern .

Study 2: Muscle Contraction Studies

Research involving cardiac myocytes showed that application of this compound led to decreased contractility, indicating its effectiveness in modulating calcium-dependent muscle contractions. This finding is significant for understanding heart function and developing treatments for cardiac conditions .

Summary Table of Biological Activities

特性

IUPAC Name |

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-nitroanilino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O12/c1-36-23(30)14-27(15-24(31)37-2)19-7-5-6-8-21(19)40-11-12-41-22-13-18(29(34)35)9-10-20(22)28(16-25(32)38-3)17-26(33)39-4/h5-10,13H,11-12,14-17H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSQLUXELUIUKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(CC(=O)OC)C1=C(C=C(C=C1)[N+](=O)[O-])OCCOC2=CC=CC=C2N(CC(=O)OC)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。